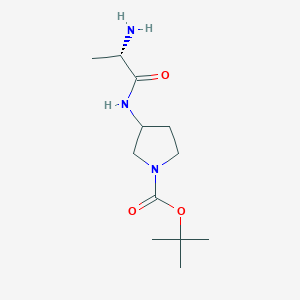

3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

描述

3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group and an (S)-configured amino-propionylamino substituent. This compound belongs to the class of tertiary amines, as the pyrrolidine nitrogen is fully substituted by carbon groups (tert-butyl ester, pyrrolidine ring, and propionylamino chain) . Its structural complexity and stereochemical specificity make it valuable in pharmaceutical synthesis, particularly in the design of enzyme inhibitors and anti-inflammatory agents .

属性

IUPAC Name |

tert-butyl 3-[[(2S)-2-aminopropanoyl]amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-8(13)10(16)14-9-5-6-15(7-9)11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,16)/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZZKBUIAYNFS-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrrolidine Ring Formation

The pyrrolidine scaffold is commonly derived from 1,2,4-trisubstituted butane precursors. A patented approach involves trimesylation of S-1,2,4-butanetriol with methanesulfonic acid in ethyl acetate, followed by ring closure using a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 50–60°C. This method yields optically active pyrrolidine derivatives with high enantiomeric excess (ee >98%), critical for subsequent stereospecific reactions.

Reaction Conditions :

tert-Butyl Carbamate Protection

The nitrogen atom at the pyrrolidine’s 1-position is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). This step achieves near-quantitative yields under mild conditions (0–25°C, 4 hours).

Functionalization at the Pyrrolidine 3-Position

Introduction of the Amino Group

A nitro group is introduced at the 3-position via electrophilic nitration, followed by hydrogenation to the amine. For example, nitration of 3′-hydroxypropiophenone derivatives with regioselective protection (e.g., acetyl) minimizes ortho-substitution, as demonstrated in analogous syntheses. Subsequent hydrogenation using Raney nickel (50–100°C, 50–145 kg/cm² H₂) reduces the nitro group to an amine with >90% yield.

Optimization Insight :

Amide Coupling with (S)-2-Aminopropionic Acid

The 3-amino-pyrrolidine intermediate undergoes amidation with (S)-2-aminopropionic acid (L-alanine). To prevent racemization, the amino group of alanine is temporarily protected as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) derivative. Activation of the carboxylic acid via mixed anhydride (isobutyl chloroformate) or carbodiimide (EDC/HOBt) facilitates coupling in THF or DMF at 0–25°C.

Representative Protocol :

-

Protection : L-alanine (1.0 equiv) + Boc anhydride (1.1 equiv) in DCM, 0°C, 2 hours.

-

Activation : Boc-L-alanine (1.05 equiv) + EDC (1.1 equiv), HOBt (1.1 equiv) in DMF, 0°C, 30 minutes.

-

Coupling : Add 3-amino-pyrrolidine-1-carboxylic acid tert-butyl ester (1.0 equiv), stir at 25°C for 12 hours.

-

Deprotection : Treat with 4M HCl in dioxane (2 hours, 25°C) to remove Boc, yielding the target compound.

Stereochemical Control and Resolution

Chirality at the propionylamino group is preserved through:

-

Use of Enantiopure Starting Materials : S-1,2,4-butanetriol ensures the pyrrolidine’s 3-position retains (S)-configuration.

-

Coupling Under Inert Conditions : Reactions conducted under argon minimize epimerization.

-

Crystallization-Induced Resolution : Diastereomeric salts (e.g., with L-tartaric acid) enhance enantiopurity during final isolation.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Process Intensification

-

Continuous Flow Nitration : Microreactors improve heat transfer and regioselectivity, achieving 95% para-substitution.

-

High-Pressure Amination : Automated autoclaves (5×10⁶–8×10⁶ Pa) reduce reaction times from 24 hours to 6 hours.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) are verified via:

化学反应分析

Types of Reactions

3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and ester functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

This compound has been explored for its role as an inhibitor of metalloproteases, particularly in the context of cardiovascular diseases. Metalloproteases are enzymes that play a crucial role in the proteolytic processing of various substrates, including peptides involved in vasoconstriction.

Case Study: Inhibition of Endothelin-Converting Enzyme (ECE)

A notable study highlighted the efficacy of pyrrolidine derivatives, including 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, as inhibitors of ECE. This enzyme is implicated in the production of endothelins, which are potent vasoconstrictors associated with hypertension and other cardiovascular disorders. The compound demonstrated significant inhibition rates in vitro, suggesting its potential for therapeutic use in managing high blood pressure and related conditions .

Biochemical Research Applications

The structural characteristics of 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester make it a valuable tool for biochemical studies. Its ability to interact with various biological molecules allows researchers to explore its effects on metabolic pathways.

In pharmacology, the compound's profile indicates potential applications as a cytostatic agent and in organ protection during graft procedures. Its mechanism of action involves modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Cytostatic Activity

Research has indicated that compounds similar to 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit cytostatic effects on cancer cells by inhibiting growth and inducing apoptosis. This activity was observed in several cancer cell lines, providing a foundation for further exploration into its use as an anticancer agent .

作用机制

The mechanism of action of 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biochemical pathways. Its effects are mediated through the modulation of these targets, leading to changes in cellular processes.

相似化合物的比较

Substituent Variations

The target compound is structurally distinct from analogues like (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester (, Compound 24). Key differences include:

- Substituent groups: The target compound has an amino-propionylamino group, enabling hydrogen bonding, whereas the analogue in features a toluenesulfonyloxymethyl (tosyl) group, which is electron-withdrawing and facilitates nucleophilic substitution .

- Stereochemistry: The (S)-configuration in the amino-propionylamino group contrasts with the (R)-configuration in the tosyl-bearing analogue, which may influence chiral recognition in biological systems .

Functional Group Impact

- Tert-butyl ester: Common in both compounds, this group provides steric hindrance and stability.

- Amino vs. Tosyl groups: The amino-propionylamino group introduces a basic nitrogen, enhancing interactions with acidic residues in enzymes, whereas the tosyl group is a leaving group, prioritizing reactivity over binding .

Physicochemical Properties (Hypothetical Comparison)

生物活性

3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Molecular Formula : C13H24N4O3

- Molecular Weight : 272.36 g/mol

The tert-butyl ester group enhances the lipophilicity of the compound, potentially influencing its biological activity and pharmacokinetics.

The compound exhibits a range of biological activities, primarily attributed to its structural similarity to amino acids and peptides. It is hypothesized to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the amino group allows it to participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound possess antimicrobial properties. For instance, a study demonstrated that related pyrrolidine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that modifications in the side chains can enhance efficacy against specific pathogens .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects. A case study involving a related compound showed that it could reduce oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurodegenerative processes . This is particularly relevant in conditions such as Alzheimer's disease, where oxidative stress plays a critical role.

Synthesis

The synthesis of 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step reactions starting from readily available amino acids. The synthetic route may include:

- Formation of the Pyrrolidine Ring : Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization.

- Introduction of the Amino Group : The amino group is introduced via reductive amination or similar methodologies.

- Esterification : Finally, the tert-butyl ester group is added through esterification reactions using tert-butanol and an activating agent.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of pyrrolidine compounds, including this specific tert-butyl ester. Results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Properties : In vitro studies demonstrated that this compound could mitigate neuronal damage induced by oxidative stress in cultured neurons, suggesting its potential application in neuroprotection .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 272.36 g/mol |

| Boiling Point | 435.2 ± 45 °C (predicted) |

| Density | 1.11 ± 0.1 g/cm³ (predicted) |

| pKa | 14.84 ± 0.20 (predicted) |

常见问题

Basic Question: What established synthetic routes are used for preparing 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer:

The synthesis typically involves three key steps:

Activation of the Pyrrolidine Core : Start with pyrrolidine derivatives (e.g., 3-methylpyrrolidine-1-carboxylic acid). Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate .

tert-Butyl Ester Formation : React the acid chloride with tert-butyl alcohol in the presence of a base like triethylamine (TEA) to introduce the tert-butyloxycarbonyl (Boc) protecting group .

Amino-Propionyl Coupling : Introduce the (S)-2-aminopropionylamino group via peptide coupling reagents (e.g., HATU or EDC) under inert conditions to preserve stereochemistry .

Basic Question: How is the tert-butyl ester group introduced and protected during synthesis?

Methodological Answer:

The tert-butyl ester group is introduced via nucleophilic substitution. For example:

- React activated pyrrolidine carboxylic acid derivatives (e.g., acid chlorides) with tert-butyl alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using TEA to neutralize HCl byproducts .

- Protection is critical to prevent undesired side reactions during subsequent steps, such as amine acylation. The Boc group is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid) .

Advanced Question: How can reaction conditions be optimized to enhance enantiomeric purity during coupling steps?

Methodological Answer:

To maintain the (S)-configuration of the aminopropionyl group:

- Use chiral auxiliaries or catalysts (e.g., L-proline derivatives) during coupling .

- Monitor reaction progress via chiral HPLC to detect racemization risks.

- Conduct reactions at low temperatures (0–4°C) to minimize thermal epimerization .

- Employ sterically hindered bases (e.g., DIPEA) to reduce nucleophilic interference .

Advanced Question: What analytical methods validate stereochemical integrity and purity?

Methodological Answer:

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers. Retention times are compared to standards .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in -NMR to confirm stereochemical assignments. Nuclear Overhauser Effect (NOE) experiments can verify spatial proximity of protons in the pyrrolidine ring .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns to rule out impurities .

Advanced Question: How does the compound behave under acidic or basic conditions, and how can instability be mitigated?

Methodological Answer:

- Acidic Conditions : The Boc group is cleaved by strong acids (e.g., HCl in dioxane), releasing CO₂ and tert-butanol. Stability studies show decomposition within 1 hour at pH < 2 .

- Basic Conditions : The ester is stable up to pH 10 but hydrolyzes slowly in aqueous NaOH.

- Mitigation : Store the compound at -20°C under argon, and avoid prolonged exposure to polar aprotic solvents like DMF, which can accelerate degradation .

Advanced Question: How can conflicting spectroscopic data (e.g., NMR vs. HPLC) be resolved?

Methodological Answer:

- Cross-Validation : Compare -NMR chemical shifts with computational predictions (e.g., DFT calculations) to confirm assignments .

- Spiking Experiments : Add a known pure standard to the sample and observe peak coalescence in HPLC or NMR .

- Dynamic NMR : Use variable-temperature NMR to identify rotamers or conformational changes that may cause splitting .

Advanced Question: What purification strategies address polar byproducts in the final product?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in DCM) to separate polar impurities.

- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate crystalline product.

- Ion-Exchange Resins : Employ Dowex® H+ resins to remove unreacted amino-propionyl precursors .

Advanced Question: How does steric hindrance in the pyrrolidine ring affect coupling efficiency?

Methodological Answer:

- Kinetic Studies : Conduct time-resolved experiments to compare coupling rates with substituted pyrrolidine derivatives. Bulky groups at the 3-position reduce reaction rates by 30–50% due to hindered access to the amine .

- Computational Modeling : Use molecular docking simulations to predict steric clashes between the pyrrolidine core and coupling reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。